molecular formula C5H6N4O2S B3432139 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide CAS No. 96259-33-5

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide

Cat. No. B3432139
CAS RN: 96259-33-5
M. Wt: 186.19 g/mol
InChI Key: DPVNEHIILRGEOJ-UHFFFAOYSA-N
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Description

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and material science.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes or signaling pathways that are involved in cell proliferation, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide in lab experiments is its broad range of potential applications in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide. One direction is to investigate its potential use as a herbicide or pesticide in agriculture. Another direction is to study its anti-tumor and anti-inflammatory properties in more detail, with the aim of developing new treatments for cancer and other inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify new targets for drug development. Finally, there is potential for using this compound as a building block for the synthesis of novel materials with unique properties.

Scientific Research Applications

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide has potential applications in various scientific research fields. In agriculture, it has been shown to have herbicidal activity against broadleaf weeds. In medicine, it has been studied for its potential anti-tumor and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In material science, it has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-methylsulfanyl-6-oxo-1H-1,2,4-triazine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-2(3(6)10)4(11)8-9-5/h1H3,(H2,6,10)(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVNEHIILRGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=O)C(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96259-33-5
Record name 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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